molecular formula C24H32O7 B1251443 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole

Cat. No.: B1251443
M. Wt: 432.5 g/mol
InChI Key: RCFGIEPQSDGMJJ-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole is a lignan, a type of natural compound, isolated from various species of the Phyllanthus plant. It has been identified for its wide range of therapeutic potentials, including anxiolytic, anti-inflammatory, and anti-leishmanial activities . The chemical structure of niranthin is characterized by a complex arrangement of phenylpropanoid units, making it a unique and potent bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole can be extracted from the aerial parts of Phyllanthus species using various methods. Direct extraction with solvents such as methanol, hexane, and acetone has been employed, yielding extracts with varying lignan contents . Advanced techniques like microwave-assisted extraction and enzymatic treatment have also been developed to optimize the yield and purity of niranthin .

Industrial Production Methods

Industrial production of niranthin involves large-scale extraction processes using optimized solvent systems and conditions. Techniques such as Soxhlet extraction and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify niranthin from plant materials . The use of hydrolytic enzymes like cellulase and protease has also been explored to enhance the extraction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with different reagents and conditions to form a range of products.

Common Reagents and Conditions

Common reagents used in the reactions involving niranthin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and other electrophiles .

Major Products Formed

The major products formed from the reactions of niranthin include various oxidized and reduced derivatives, which retain the core lignan structure but exhibit different pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole is often compared with other lignans such as phyllanthin, hypophyllanthin, and nirtetralin. While all these compounds share a similar phenylpropanoid structure, niranthin stands out due to its potent anxiolytic and anti-leishmanial activities . The unique arrangement of functional groups in niranthin contributes to its distinct pharmacological profile.

List of Similar Compounds

  • Phyllanthin
  • Hypophyllanthin
  • Nirtetralin
  • Podophyllotoxin
  • Bicyclol

This compound’s unique chemical structure and diverse bioactivities make it a compound of significant interest in scientific research and pharmaceutical development.

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1

InChI Key

RCFGIEPQSDGMJJ-RTBURBONSA-N

Isomeric SMILES

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)COC

SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC

Canonical SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC

Synonyms

niranthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Reactant of Route 2
Reactant of Route 2
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Reactant of Route 3
Reactant of Route 3
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Reactant of Route 4
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Reactant of Route 5
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Reactant of Route 6
Reactant of Route 6
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.